molecular formula C15H15NO6S B5211187 ethyl [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

ethyl [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No. B5211187
M. Wt: 337.3 g/mol
InChI Key: ZAQCTUVCFQGQSK-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate, also known as ethyl 2-(3-hydroxy-4-methoxybenzylidene)-5-oxo-1,3-thiazolidine-3-acetate, is a synthetic compound that has shown potential in various scientific research applications.

Mechanism of Action

The exact mechanism of action of ethyl [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects through the inhibition of various signaling pathways involved in these processes.
Biochemical and physiological effects:
In preclinical studies, ethyl [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been shown to reduce inflammation and inhibit the growth of cancer cells. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in lab experiments is its potential as a multi-targeted agent, with the ability to inhibit multiple signaling pathways involved in inflammation and cancer. However, limitations include its low solubility in aqueous solutions and the need for further studies to determine its toxicity and pharmacokinetics.

Future Directions

For research on ethyl [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate include further preclinical studies to determine its efficacy and safety in various disease models, as well as studies on its pharmacokinetics and toxicity. Other potential future directions include the development of analogs with improved solubility and bioavailability, and the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular disease.
In conclusion, ethyl [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a synthetic compound that has shown potential in various scientific research applications. Its multi-targeted anti-inflammatory and anti-cancer effects make it a promising candidate for further preclinical studies, with potential future applications in the treatment of various diseases.

Synthesis Methods

Ethyl [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be synthesized through a multi-step reaction process. The first step involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with thiosemicarbazide to form 5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxothiazolidine-3-carboxylic acid. This is followed by esterification with ethyl [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate chloroacetate to yield the final product.

Scientific Research Applications

Ethyl [5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been studied in various scientific research applications, including as an anti-inflammatory agent, an anti-cancer agent, and a potential treatment for diabetes. In preclinical studies, the compound has shown promising results in reducing inflammation and inhibiting the growth of cancer cells.

properties

IUPAC Name

ethyl 2-[(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6S/c1-3-22-13(18)8-16-14(19)12(23-15(16)20)7-9-4-5-11(21-2)10(17)6-9/h4-7,17H,3,8H2,1-2H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQCTUVCFQGQSK-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)O)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.